[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate is a complex organic compound that features a pyridine ring, a hydrazone linkage, and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate typically involves the condensation of pyridine-3-carbohydrazide with 2-formylphenyl 4-chlorobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The hydrazone linkage is known to exhibit biological activity, making it a target for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage is particularly important, as it can form reversible covalent bonds with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
tert-Butyl carbamate: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate apart is its combination of a pyridine ring, hydrazone linkage, and chlorobenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or tert-butyl carbamate.
Properties
Molecular Formula |
C20H14ClN3O3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-9-7-14(8-10-17)20(26)27-18-6-2-1-4-15(18)13-23-24-19(25)16-5-3-11-22-12-16/h1-13H,(H,24,25)/b23-13+ |
InChI Key |
UTTZJGLHZPFTQU-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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